4-(Hydroxyimino)-1,2,3,4-tetrahydroquinoline-1-carboxamide
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Overview
Description
4-(Hydroxyimino)-1,2,3,4-tetrahydroquinoline-1-carboxamide is a compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)-1,2,3,4-tetrahydroquinoline-1-carboxamide can be achieved through several methods. One common approach involves the reaction of aniline derivatives with malonic acid equivalents under specific conditions . Another method includes the reaction of anthranilic acid derivatives . These reactions typically require catalysts such as triethylamine and are carried out in solvents like diphenyl ether .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the scalability of these methods ensures that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyimino)-1,2,3,4-tetrahydroquinoline-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the quinoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
Scientific Research Applications
4-(Hydroxyimino)-1,2,3,4-tetrahydroquinoline-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Hydroxyimino)-1,2,3,4-tetrahydroquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interfere with DNA synthesis or protein function, thereby exerting antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: Exhibits similar structural features and biological properties.
4-Hydroxyimino-4,5,6,7-tetrahydro[2,1,3]benzoxadiazole: Another compound with comparable chemical behavior.
Uniqueness
4-(Hydroxyimino)-1,2,3,4-tetrahydroquinoline-1-carboxamide stands out due to its unique combination of a hydroxyimino group and a tetrahydroquinoline ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
(4E)-4-hydroxyimino-2,3-dihydroquinoline-1-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c11-10(14)13-6-5-8(12-15)7-3-1-2-4-9(7)13/h1-4,15H,5-6H2,(H2,11,14)/b12-8+ |
InChI Key |
LGGDBMUJQNXJSP-XYOKQWHBSA-N |
Isomeric SMILES |
C\1CN(C2=CC=CC=C2/C1=N/O)C(=O)N |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=NO)C(=O)N |
Origin of Product |
United States |
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